(R)-1-Aminopropan-2-yl phosphate
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Overview
Description
(R)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is a conjugate acid of a (R)-1-ammoniopropan-2-yl phosphate(1-). It is an enantiomer of a (S)-1-aminopropan-2-yl phosphate.
Scientific Research Applications
Immunomodulating Agonists
A study by (Hamada et al., 2010) explored 2-substituted 2-aminopropane-1,3-diols as sphingosine 1-phosphate receptor-1 (S1P1) receptor agonists with potent immunomodulatory activity. These compounds, including their phosphate esters, demonstrated significant effects on peripheral blood lymphocytes and heart rate.
Advanced Functionalized Phosphate Building Units
In the realm of material science, (Dar et al., 2015) described the synthesis of functionalized monoaryl phosphate primary building units, showcasing their unique solid-state aggregation behavior, which has implications in the development of advanced materials.
Selective S1P1 Receptor Agonists
(Tian et al., 2013) focused on 2-aminopropane-1,3-diols as selective agonists of the S1P1 receptor. This study provided insights into the structure-activity relationships of these compounds, informing the design of potent and selective agonists.
Adhesive Polymer Monomers
In polymer chemistry, (Moszner et al., 2006) developed 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate as a monomer for adhesive polymers, highlighting its improved hydrolytic stability and potential in dental applications.
S1P Receptor Activation
Research by (Sobel et al., 2015) investigated FTY720 phosphate as a nonselective sphingosine-1-phosphate receptor agonist. This work elucidated the specific activation pathways of the S1P2 receptor subtype, providing valuable data for drug discovery.
Synthesis of PSI-352938
(Reddy et al., 2011) discussed the stereoselective synthesis of PSI-352938, a cyclic phosphate nucleotide prodrug for hepatitis C virus treatment, highlighting the importance of specific stereochemistry in pharmaceutical synthesis.
Phosphate Solubilization Techniques
The study by (Vassilev & Vassileva, 2003) focused on microbial solubilization of rock phosphate using agro-industrial residues, presenting a sustainable approach for phosphorus fertilizer production.
Optimization of Phosphate Solubilization
(Xiao et al., 2008) optimized the conditions for rock phosphate solubilization by phosphate-solubilizing fungi, offering practical insights for biotechnological applications in agriculture.
Electrochemical Sensing of Phosphate
In analytical chemistry, (Sivasankaran et al., 2020) developed a dipicolylamine-zinc(II) complex for the ultrasensitive electrochemical sensing of phosphate in water, demonstrating potential applications in environmental monitoring.
Phosphate Discrimination and Signaling
(Ambrosi et al., 2009) created Zn(II)-dinuclear systems as receptors for phosphates, capable of discriminating between different phosphate types in aqueous solutions, a crucial ability for biological and environmental assays.
Properties
Molecular Formula |
C3H10NO4P |
---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
[(2R)-1-aminopropan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1 |
InChI Key |
YBOLZUJJGUZUDC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CN)OP(=O)(O)O |
SMILES |
CC(CN)OP(=O)(O)O |
Canonical SMILES |
CC(CN)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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